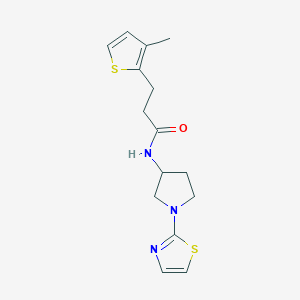

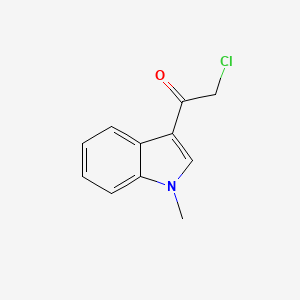

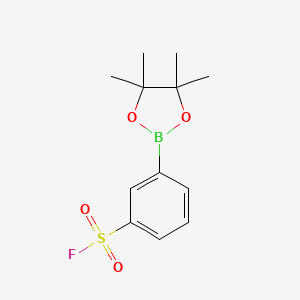

![molecular formula C21H25N3O3 B2834006 2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide CAS No. 894000-82-9](/img/structure/B2834006.png)

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide, also known as AZPA, is a novel compound that has recently gained attention in the field of scientific research. It is a member of the indole-2-carboxamide family and has been found to exhibit various biological activities.

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Transformations

Reaction of Indole Carboxylic Acid/Amide with Propargyl Alcohols : A study by Selvaraj, Debnath, and Swamy (2019) demonstrated the [4 + 3]-annulation of 1-methylindole-3-carboxamides with substituted propargyl alcohols, leading to lactams through carboxamide group migration. This research reveals the compound's utility in constructing complex heterocyclic structures, including azepinoindolones, under catalytic conditions (Selvaraj, Debnath, & Swamy, 2019).

Enantioselective Amine α-Functionalization : Jain et al. (2016) explored the palladium-catalyzed enantioselective α-C–H coupling of amines, including azepanes, highlighting the compound's relevance in asymmetric synthesis and the development of bioactive molecules (Jain, Verma, Xia, & Yu, 2016).

Synthesis of Pyrido and Azepino Pyrrolopyrimidines : Glushkov, Zasosova, and Ovcharova (1977) discussed the synthesis of pyrido[3,4-b]- and azepino[3,4-b]pyrrolo[2,3-d]pyrimidines from α-oxo lactams and hydrazinouracils, indicating the compound's utility in generating polycyclic systems with potential biological activities (Glushkov, Zasosova, & Ovcharova, 1977).

Oxidative 1,2-Carboacylation of Activated Alkenes : Ouyang, Song, and Li (2014) established an oxidative tandem route to synthesize 3-(2-oxoethyl)indolin-2-ones from N-arylacrylamides and alcohols using iron catalysts. This methodology underscores the importance of the compound in facilitating regioselective synthesis of oxindoles, a core structure in many pharmaceutical agents (Ouyang, Song, & Li, 2014).

Pharmacological Potentials

- Neuropeptide Y Y2 Receptor Antagonists : Brothers et al. (2010) identified selective and brain-penetrant neuropeptide Y Y2 receptor antagonists through high-throughput screening, indicating the compound's structural framework could be pivotal in the development of treatments for obesity, mood disorders, and alcoholism (Brothers et al., 2010).

Propiedades

IUPAC Name |

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c1-2-11-22-21(27)20(26)17-14-24(18-10-6-5-9-16(17)18)15-19(25)23-12-7-3-4-8-13-23/h2,5-6,9-10,14H,1,3-4,7-8,11-13,15H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYDARXOSLMWDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

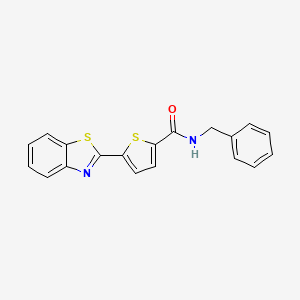

![N-(2,5-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2833923.png)

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2833929.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2833930.png)

![2-chloro-4-(methylsulfonyl)-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide](/img/structure/B2833934.png)